1-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea
Description
1-(4-Fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a synthetic urea derivative featuring a tetrazole ring substituted with a 4-methylphenyl group and a urea moiety linked to a 4-fluorophenyl group. Its molecular formula is C₁₇H₁₆FN₅O, with a calculated molecular weight of 340.35 g/mol.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c1-11-2-8-14(9-3-11)23-15(20-21-22-23)10-18-16(24)19-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZLGAMMUYVYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of the compound's biological activity, including its antimicrobial properties, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16F N5O
- Molecular Weight : 313.33 g/mol
Antimicrobial Properties
Research has indicated that compounds structurally related to tetrazole derivatives exhibit significant antimicrobial activity. In particular:
- In Vitro Studies : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 256 µg/mL for several derivatives, suggesting moderate to weak antimicrobial properties .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 - 16 |
| Escherichia coli | 64 - 128 |
| Pseudomonas aeruginosa | 128 - 256 |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : The compound demonstrated good solubility in physiological conditions.
- Metabolism : Initial studies suggest that it is metabolized primarily in the liver through cytochrome P450 enzymes.
- Excretion : Renal excretion appears to be the primary route of elimination.
Toxicological Parameters
Toxicological evaluations highlighted that while some derivatives exhibited promising biological activity, they also showed varying degrees of cytotoxicity. The safety profile needs further investigation to ensure therapeutic viability.
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, a series of tetrazole derivatives were synthesized and evaluated for their antibacterial properties. The compound exhibited superior activity compared to standard antibiotics like Ciprofloxacin against clinical isolates of Staphylococcus epidermidis .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the tetrazole ring significantly influenced biological activity. Compounds with para-substituted phenyl groups showed enhanced potency against bacterial strains when compared to their ortho or meta counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, focusing on substituent variations, molecular weights, and inferred properties:
Key Observations:
Substituent Effects on Lipophilicity: The 4-methylphenyl group in the target compound contributes to moderate lipophilicity, whereas 3,4-dimethylphenyl (CAS 941875-33-8) increases steric hindrance and hydrophobicity .
Solubility and Metabolic Stability :
- Methoxy groups (CAS 897624-01-0) improve aqueous solubility but may increase metabolic susceptibility compared to methyl or fluorine substituents .
- The trifluoromethyl group in pyrazole-based analogs () enhances metabolic stability and electron-withdrawing effects .
Tetrazole rings are known for their bioisosteric replacement of carboxylic acids, suggesting the target compound may mimic natural ligands in enzyme binding .
Research Findings and Implications
Synthetic Feasibility :
The target compound’s synthesis likely follows routes similar to those in and , involving condensation of urea precursors with tetrazole intermediates. Yields for analogs range from 76–88% , indicating robust synthetic protocols .Crystallographic Insights :
Isostructural compounds () adopt planar or near-planar conformations, with fluorophenyl groups oriented perpendicularly. This structural rigidity may influence packing in solid states and solubility .- Biological Potential: While specific data for the target compound are lacking, urea-tetrazole hybrids in and show activity in cancer cell migration inhibition and enzyme modulation. Substituent variations in these compounds correlate with efficacy, suggesting the target’s 4-methylphenyl group could optimize binding affinity .
Preparation Methods
Tetrazole Core Synthesis
The foundational step in preparing the target compound is constructing the 1-(4-methylphenyl)-1H-tetrazole moiety. This is achieved via a [2+3] cycloaddition reaction between 4-methylbenzonitrile and sodium azide in the presence of a Lewis acid catalyst, typically zinc bromide (ZnBr₂), under reflux conditions in dimethylformamide (DMF) . The reaction proceeds as follows:
Key Parameters
The tetrazole ring’s regioselectivity (1H- vs. 2H-tautomer) is controlled by the electron-withdrawing effect of the 4-methylphenyl group, favoring the 1H-configuration .
Introduction of the chloromethyl (-CH₂Cl) group at the tetrazole’s 5-position is accomplished via electrophilic aromatic substitution. A mixture of paraformaldehyde and hydrochloric acid (HCl) in dichloroethane (DCE) under reflux facilitates this transformation :
Optimization Notes
-
Catalyst : Lewis acids like ZnCl₂ enhance reaction efficiency.
-
Side Products : Di- or tri-substituted byproducts are minimized by controlling formaldehyde stoichiometry.
Amination of the Chloromethyl Intermediate
The chloromethyl group is substituted with an amine (-NH₂) via nucleophilic displacement using aqueous ammonia (NH₃) in tetrahydrofuran (THF) at elevated temperatures :
Critical Considerations
-
Reaction Duration : 8–12 hours to ensure complete conversion.
-
Purification : Recrystallization from ethanol/water yields >90% purity .
Urea Linkage Formation
The final step involves reacting 5-(aminomethyl)-1-(4-methylphenyl)-1H-tetrazole with 4-fluorophenyl isocyanate in anhydrous dichloromethane (DCM) under nitrogen atmosphere :
Reaction Conditions
-
Catalyst : Triethylamine (Et₃N) neutralizes HCl byproducts.
-
Temperature : Room temperature (25°C).
Comparative Analysis of Synthetic Routes
Mechanistic Insights
-
Tetrazole Formation : The cycloaddition between nitriles and azides follows a concerted mechanism, with ZnBr₂ polarizing the nitrile group to enhance reactivity .
-
Chloromethylation : Electrophilic attack by the chloromethyl carbocation (generated from CH₂O and HCl) occurs at the electron-rich 5-position of the tetrazole .
-
Urea Bonding : The amine nucleophilically attacks the isocyanate’s carbonyl carbon, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea .
Challenges and Mitigation Strategies
-
Regioselectivity in Tetrazole Synthesis
-
Byproducts in Chloromethylation
-
Isocyanate Sensitivity
Spectroscopic Characterization
Key Data for Target Compound
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch, urea), 1665 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch, tetrazole) .
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, tetrazole), 7.65–7.12 (m, 8H, aromatic), 4.52 (s, 2H, CH₂), 2.39 (s, 3H, CH₃) .
Industrial Scalability Considerations
Q & A
Q. Optimization Strategies :
- Continuous flow synthesis : Reduces side reactions and improves scalability ().
- Automated monitoring : Real-time HPLC or LC-MS tracks intermediates, ensuring >95% purity .
How do the 4-fluorophenyl and 4-methylphenyl groups affect solubility and bioavailability?
Intermediate Question
- 4-Fluorophenyl : Increases polarity (logP reduction) but may reduce passive diffusion.
- 4-Methylphenyl : Balances hydrophobicity, enhancing membrane permeability .
Q. Methodological Insight :
- Measure logP via shake-flask or chromatographic methods.
- Assess solubility in PBS (pH 7.4) and simulated gastric fluid. Compare with analogs like 1-(2-chlorophenyl)-3-(tetrazolyl)urea ().
What in vitro assays are suitable for evaluating pharmacological activity?
Intermediate Question
- Anti-inflammatory : COX-2 inhibition assay (ELISA) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) .
Data Interpretation : Compare IC50 values with reference drugs (e.g., Celecoxib for COX-2).
How can contradictions in biological activity data between structural analogs be resolved?
Advanced Question
Case Study : If analog A shows higher anticancer activity than the target compound despite similar structures:
- Perform SAR analysis : Compare substituent effects (e.g., methyl vs. ethoxy groups) .
- Dose-response curves : Identify efficacy thresholds using nonlinear regression models.
- Target profiling : Use kinome-wide screening to detect off-target interactions .
What computational methods predict binding affinity to biological targets?
Advanced Question
- Molecular docking (AutoDock Vina) : Predicts binding modes to targets like PARP-1 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Relate structural descriptors (e.g., Hammett constants) to activity data from analogs.
How can structural modifications enhance selectivity and reduce off-target effects?
Advanced Question
Strategy :
Q. Validation :
- Selectivity profiling : Screen against related targets (e.g., kinase isoforms).
- ADMET prediction : Use SwissADME to optimize toxicity profiles .
How should environmental impact studies be designed for this compound?
Advanced Question
Experimental Design (Adapted from ) :
Degradation pathways : Hydrolysis/photolysis studies under simulated environmental conditions (pH 4–9, UV exposure).
Ecototoxicity :
- Algal growth inhibition (OECD 201).
- Daphnia magna acute toxicity (OECD 202).
Bioaccumulation : Measure BCF (bioconcentration factor) in fish models.
Analytical Tools : LC-MS/MS for quantification; QSAR models for persistence prediction.
Comparative Table of Structural Analogs (Based on )
| Compound | Structural Variation | Biological Activity | Key Reference |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl, tetrazole | Anticancer, anti-inflammatory | |
| 1-(2-Chlorophenyl)-3-(tetrazolyl)urea | Chlorophenyl substitution | Enhanced COX-2 inhibition | |
| Analog with furan-oxadiazole | Furan-oxadiazole hybrid | Antibacterial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
